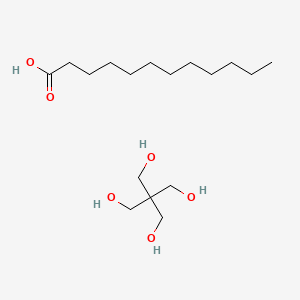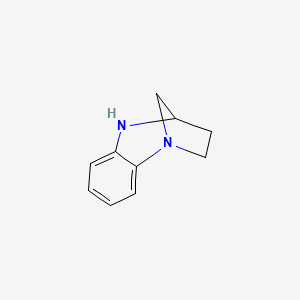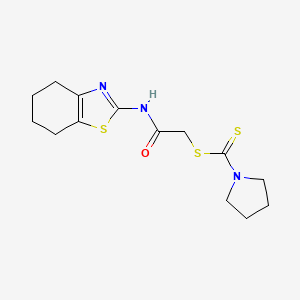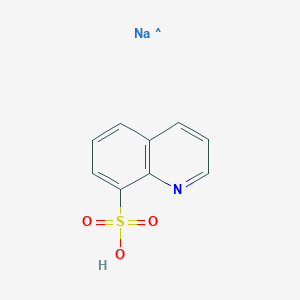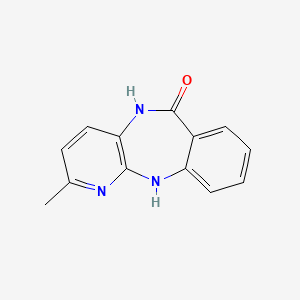
(12beta,15alpha)-12,15-Dihydroxypregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(12beta,15alpha)-12,15-Dihydroxypregn-4-ene-3,20-dione is a steroid compound with the molecular formula C21H30O4. It is characterized by the presence of hydroxyl groups at the 12th and 15th positions and a double bond between the 4th and 5th carbon atoms. This compound is part of the pregnane family, which includes various biologically active steroids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (12beta,15alpha)-12,15-Dihydroxypregn-4-ene-3,20-dione typically involves microbiological hydroxylation. For example, the hydroxylation of dehydroepiandrosterone (DHEA) by microorganisms such as Colletotrichum lini can produce this compound . The reaction conditions often include the use of co-solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), glycerin, and Tween-80 to enhance substrate solubilization and provide a mild environment for the biocatalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale biotransformation processes using optimized microbial strains. The use of resting cells of microorganisms like Colletotrichum lini in the presence of co-solvents can significantly increase the yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(12beta,15alpha)-12,15-Dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones.
Reduction: The double bond between the 4th and 5th carbon atoms can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of 12-keto and 15-keto derivatives, while reduction of the double bond can produce a fully saturated pregnane derivative.
Applications De Recherche Scientifique
(12beta,15alpha)-12,15-Dihydroxypregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroid derivatives.
Biology: It serves as a model compound for studying steroid metabolism and enzyme activity.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active steroids.
Industry: It is used in the production of steroid-based pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of (12beta,15alpha)-12,15-Dihydroxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 12th and 15th positions play a crucial role in its biological activity. These hydroxyl groups can form hydrogen bonds with target proteins, influencing their function and activity. The compound may also interact with steroid receptors, modulating gene expression and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dehydroepiandrosterone (DHEA): A precursor in the synthesis of (12beta,15alpha)-12,15-Dihydroxypregn-4-ene-3,20-dione.
7alpha,15alpha-Dihydroxy-5-androsten-17-one: Another hydroxylated steroid with similar structural features.
12beta-Hydroxysteroid dehydrogenase: An enzyme involved in the metabolism of hydroxylated steroids.
Uniqueness
This compound is unique due to the specific positions of its hydroxyl groups and the presence of a double bond between the 4th and 5th carbon atoms. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
599-14-4 |
|---|---|
Formule moléculaire |
C21H30O4 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
(8R,9S,10R,12R,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-11(22)15-9-17(24)19-14-5-4-12-8-13(23)6-7-20(12,2)16(14)10-18(25)21(15,19)3/h8,14-19,24-25H,4-7,9-10H2,1-3H3/t14-,15-,16+,17+,18-,19-,20+,21+/m1/s1 |
Clé InChI |
LCDAMWASKLSANR-VJKOAXELSA-N |
SMILES isomérique |
CC(=O)[C@H]1C[C@@H]([C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |
SMILES canonique |
CC(=O)C1CC(C2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


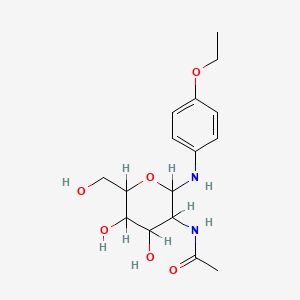
![8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12809856.png)
